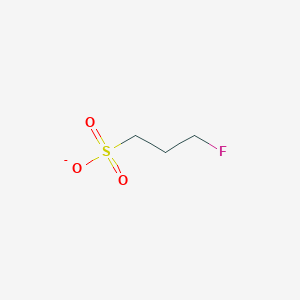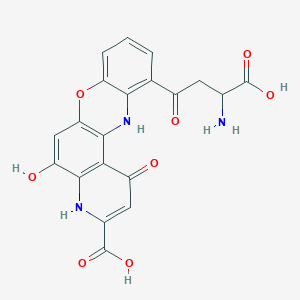
Hydroxanthommatin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxanthommatin is a naturally occurring compound that belongs to the class of flavonoids. It is commonly found in the flowers of the plant species Matthiola incana, also known as night-scented stock. Hydroxanthommatin has been the subject of scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of hydroxanthommatin is not fully understood. However, studies have suggested that it exerts its therapeutic effects through various mechanisms, including the modulation of signaling pathways involved in cell proliferation, apoptosis, and inflammation. Hydroxanthommatin has been shown to activate the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation and survival. It has also been found to inhibit the nuclear factor kappa B (NF-κB) pathway, which is involved in inflammation and cancer.
Effets Biochimiques Et Physiologiques
Hydroxanthommatin has been shown to have various biochemical and physiological effects. It exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. It also has anti-inflammatory effects by inhibiting the production of inflammatory cytokines. Hydroxanthommatin has been found to induce apoptosis in cancer cells and inhibit their growth. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
Hydroxanthommatin has several advantages for lab experiments. It is a naturally occurring compound that can be easily synthesized from the flowers of Matthiola incana. It exhibits potent antioxidant, anti-inflammatory, and anticancer properties, making it a promising candidate for further research. However, there are also some limitations to using hydroxanthommatin in lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. It also has low bioavailability, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for research on hydroxanthommatin. One area of interest is its potential therapeutic applications in cancer. Further studies are needed to elucidate the mechanism of action of hydroxanthommatin in cancer cells and to determine its efficacy in vivo. Another area of interest is its potential neuroprotective effects. Studies have shown that hydroxanthommatin can reduce oxidative stress and inflammation in the brain, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to determine the optimal dosage and administration route for hydroxanthommatin in these diseases. Overall, hydroxanthommatin has the potential to be a valuable therapeutic agent for various diseases, and further research is needed to fully explore its therapeutic potential.
Méthodes De Synthèse
Hydroxanthommatin can be synthesized through the extraction of the flowers of Matthiola incana. The flowers are dried and powdered, and then subjected to solvent extraction using ethanol or methanol. The extract is then purified using column chromatography, and hydroxanthommatin is isolated as a yellow crystalline powder.
Applications De Recherche Scientifique
Hydroxanthommatin has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. Studies have shown that hydroxanthommatin exhibits antioxidant, anti-inflammatory, and anticancer properties. It has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. Hydroxanthommatin has also been shown to reduce inflammation by inhibiting the production of inflammatory cytokines.
Propriétés
Numéro CAS |
142394-84-1 |
|---|---|
Nom du produit |
Hydroxanthommatin |
Formule moléculaire |
C20H15N3O8 |
Poids moléculaire |
425.3 g/mol |
Nom IUPAC |
11-(3-amino-3-carboxypropanoyl)-5-hydroxy-1-oxo-4,12-dihydropyrido[3,2-a]phenoxazine-3-carboxylic acid |
InChI |
InChI=1S/C20H15N3O8/c21-8(19(27)28)4-10(24)7-2-1-3-13-16(7)23-18-14(31-13)6-12(26)17-15(18)11(25)5-9(22-17)20(29)30/h1-3,5-6,8,23,26H,4,21H2,(H,22,25)(H,27,28)(H,29,30) |
Clé InChI |
WSRZQBTZCCBWOL-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C(=C1)OC3=C(N2)C4=C(C(=C3)O)NC(=CC4=O)C(=O)O)C(=O)CC(C(=O)O)N |
SMILES canonique |
C1=CC(=C2C(=C1)OC3=C(N2)C4=C(C(=C3)O)NC(=CC4=O)C(=O)O)C(=O)CC(C(=O)O)N |
Autres numéros CAS |
142394-84-1 |
Synonymes |
hydroxanthommatin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



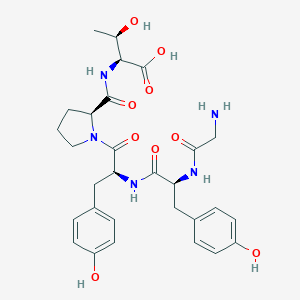
![N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea](/img/structure/B114737.png)
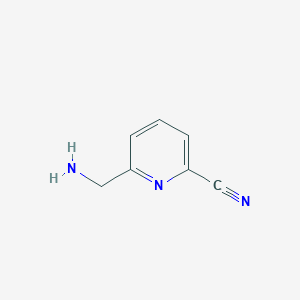
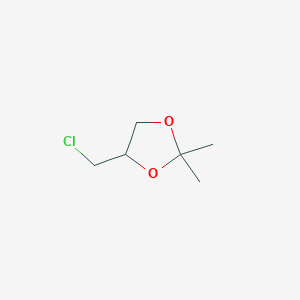
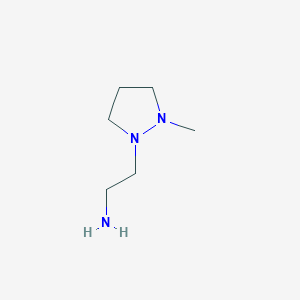
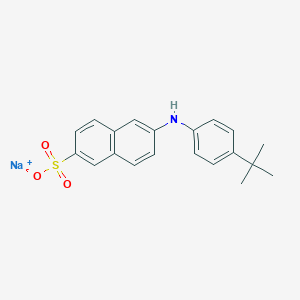
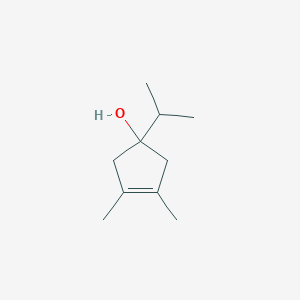
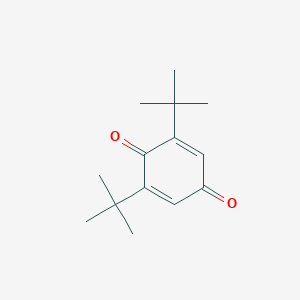
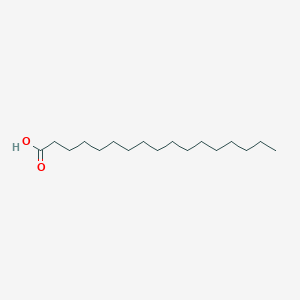
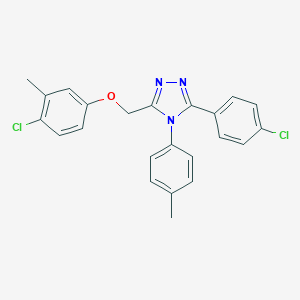
![2-[3-[2-[3-[2-(dimethylamino)ethylsulfanyl]phenyl]pyrimidin-4-yl]phenyl]sulfanyl-N,N-dimethylethanamine;trihydrobromide](/img/structure/B114756.png)
![3,4-Dihydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B114763.png)
![8-(Dimethylamino)-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B114764.png)
